Cas no 54535-22-7 (1,3-diethyl 2-(phenylamino)methylidenepropanedioate)

1,3-Diethyl 2-(phenylamino)methylidenepropanedioate is a versatile intermediate in organic synthesis, primarily utilized in the preparation of heterocyclic compounds and functionalized malonate derivatives. Its key advantages include its role as a Michael acceptor in conjugate addition reactions and its ability to serve as a precursor for pharmacologically active molecules. The presence of both ester and enamine functionalities enhances its reactivity, enabling selective modifications under mild conditions. This compound exhibits good stability under standard storage conditions, facilitating handling in laboratory settings. Its structural features make it valuable for constructing complex molecular architectures in medicinal chemistry and materials science applications.
1,3-diethyl 2-(phenylamino)methylidenepropanedioate structure
54535-22-7 structure
Product Name:1,3-diethyl 2-(phenylamino)methylidenepropanedioate
CAS No:54535-22-7
MF:C14H17NO4
MW:263.289084196091
MDL:MFCD00173404
CID:377961
PubChem ID:264327
Update Time:2025-06-09

1,3-diethyl 2-(phenylamino)methylidenepropanedioate Chemical and Physical Properties

Names and Identifiers

    • Diethyl 2-((phenylamino)methylene)malonate
    • 2-PHENYLAMINOMETHYLENE-MALONIC ACIDDIETHYL ESTER
    • ANILINOMETHYLENEMALONIC ACID DIETHYL ESTER
    • diethyl (anilinomethylene)malonate
    • diethyl 2-(anilinomethylidene)propanedioate
    • Propanedioic acid, 2-[(phenylamino)methylene]-, 1,3-diethyl ester
    • 2-phenylaminomethylenemalonic acid diethyl ester
    • anilinomethylene-malonic acid diethyl ester
    • Anilinomethylen-malonsaeure-diaethylester
    • diethyl anilinomethylenemalonate
    • Diethyl 2-(anilinomethylene)malonate
    • PYPCDUKQEIPHAF-UHFFFAOYSA-N
    • 1,3-diethyl 2-[(phenylamino)methylidene]propanedioate
    • AK115270
    • 2-phenylaminomethylene-malonic acid diethyl ester
    • NCIOpen2_006517
    • NSC99383
    • STL471947
    • 7894AB
    • Diethyl2-((phenylamino)methylene)malonate
    • CS-0151912
    • NSC-99383
    • s11929
    • Diethyl 2-[(Phenylamino)methylene]malonate
    • DTXSID70295042
    • SR-01000391923
    • (S)-3-((2S,4R)-4-Bromo-4-((2S,4S)-tetrahydro-4-isopropyl-5-oxofuran-2-yl)-2-isopropylbutanoyl)-4-benzyloxazolidin-2-one
    • AE-641/30076011
    • 6J-048
    • A918093
    • SY111694
    • Propanedioic acid, [(phenylamino)methylene]-, diethyl ester
    • SR-01000391923-1
    • FT-0622399
    • SCHEMBL395324
    • 54535-22-7
    • F1967-1625
    • MFCD00173404
    • Diethyl 2-(anilinomethylene)malonate #
    • AKOS001592756
    • DB-052601
    • diethyl [(phenylamino)methylidene]propanedioate
    • BD6AM9HR4B
    • 1,3-Diethyl 2-[(phenylamino)methylene]propanedioate
    • 1,3-diethyl 2-(phenylamino)methylidenepropanedioate
    • MDL: MFCD00173404
    • Inchi: 1S/C14H17NO4/c1-3-18-13(16)12(14(17)19-4-2)10-15-11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3
    • InChI Key: PYPCDUKQEIPHAF-UHFFFAOYSA-N
    • SMILES: O(CC)C(/C(/C(=O)OCC)=C/NC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 263.11600
  • Monoisotopic Mass: 263.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.599
  • XLogP3: 3.2

Experimental Properties

  • Boiling Point: 334.2°C at 760 mmHg
  • PSA: 64.63000
  • LogP: 2.18160

1,3-diethyl 2-(phenylamino)methylidenepropanedioate Security Information

1,3-diethyl 2-(phenylamino)methylidenepropanedioate Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

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Additional information on 1,3-diethyl 2-(phenylamino)methylidenepropanedioate

Introduction to 1,3-diethyl 2-(phenylamino)methylidenepropanedioate (CAS No. 54535-22-7)

1,3-diethyl 2-(phenylamino)methylidenepropanedioate, identified by its Chemical Abstracts Service (CAS) number 54535-22-7, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of β-diketones, which are known for their versatile reactivity and utility in synthetic chemistry. The structural features of this molecule, particularly the presence of ethyl groups and a phenylamino substituent, contribute to its unique chemical properties and potential applications in medicinal chemistry.

The molecular formula of 1,3-diethyl 2-(phenylamino)methylidenepropanedioate can be represented as C₁₁H₁₄N₂O₂. This structure consists of a central propanedioate core with ethyl substitutions at the 1 and 3 positions, and a phenylamino group attached to the second carbon atom. Such a configuration imparts both steric hindrance and electronic effects that can influence its reactivity and interactions with biological targets.

In recent years, there has been growing interest in β-diketones due to their role as key intermediates in the synthesis of various pharmacologically active compounds. The compound 1,3-diethyl 2-(phenylamino)methylidenepropanedioate has been explored in several synthetic pathways, particularly in the development of novel heterocyclic compounds. Its ability to undergo condensation reactions with various nucleophiles makes it a valuable building block for constructing more complex molecular architectures.

One of the most compelling aspects of 1,3-diethyl 2-(phenylamino)methylidenepropanedioate is its potential application in drug discovery. Researchers have leveraged its structural framework to design molecules with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in inflammatory pathways. This has prompted further investigation into its pharmacological profile and potential therapeutic applications.

The phenylamino substituent in 1,3-diethyl 2-(phenylamino)methylidenepropanedioate plays a crucial role in modulating the compound's interactions with biological systems. The aromatic ring provides hydrophobicity, while the amino group can engage in hydrogen bonding or coordinate with metal ions, depending on the context. These properties make it an attractive moiety for designing molecules that can interact with proteins or nucleic acids in a targeted manner.

Recent advancements in computational chemistry have also facilitated the study of 1,3-diethyl 2-(phenylamino)methylidenepropanedioate. Molecular modeling techniques have been employed to predict its binding modes to various protein targets, providing insights into how it might function as a drug or a tool compound. These computational studies have complemented experimental approaches, allowing researchers to design more effective derivatives with improved pharmacokinetic properties.

In addition to its synthetic utility, 1,3-diethyl 2-(phenylamino)methylidenepropanedioate has been investigated for its role in catalytic processes. Its ability to act as a ligand or an intermediate in asymmetric synthesis has made it relevant in the field of green chemistry. By enabling more efficient and selective reactions, this compound contributes to sustainable practices in pharmaceutical manufacturing.

The chemical reactivity of 1,3-diethyl 2-(phenylamino)methylidenepropanedioate is further highlighted by its participation in various organic transformations. For example, it can undergo cyclization reactions to form heterocyclic compounds, which are prevalent in many bioactive molecules. The ethyl groups at the 1 and 3 positions provide flexibility in these reactions, allowing for diverse structural outcomes.

From a synthetic perspective, 1,3-diethyl 2-(phenylamino)methylidenepropanedioate serves as a versatile precursor for more complex molecules. Its accessibility through straightforward synthetic routes makes it an attractive choice for medicinal chemists looking to explore new chemical spaces. By modifying its structure or incorporating it into larger frameworks, researchers can generate novel compounds with tailored properties.

The pharmacological potential of derivatives of 1,3-diethyl 2-(phenylamino)methylidenepropanedioate has been further underscored by recent preclinical studies. These studies have demonstrated that certain analogs exhibit desirable pharmacokinetic profiles and biological activity. For instance, some derivatives have shown efficacy in models of inflammation or pain relief without significant side effects. Such findings highlight the importance of this compound as a scaffold for drug development.

In conclusion,1,3-diethyl 2-(phenylamino)methylidenepropanedioate (CAS No. 54535-22-7) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for designing novel bioactive molecules. As research continues to uncover new applications for this compound and its derivatives,1,3-diethyl 2-(phenylamino)methylidenepropanedioate is poised to play an increasingly important role in the development of next-generation therapeutics.

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